Product packaging for 1-Bromo-3-methoxy-5-nitrobenzene(Cat. No.:CAS No. 16618-67-0)

1-Bromo-3-methoxy-5-nitrobenzene

Cat. No.: B101961
CAS No.: 16618-67-0
M. Wt: 232.03 g/mol
InChI Key: MEQKSFQEPDRNEQ-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-5-nitrobenzene (CAS 16618-67-0) is a polysubstituted benzene derivative of high value in organic synthesis. Its molecular formula is C7H6BrNO3, with a molecular weight of 232.03 g/mol . This compound is characterized by its melting point of 85-88 °C and is typically a solid at room temperature . The distinct reactivity of this compound is governed by the interplay of its three functional groups. The bromine atom serves as a good leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . The nitro group is a powerful electron-withdrawing and meta-directing group, which deactivates the ring towards further electrophilic substitution but can be readily reduced to a versatile amino group (-NH₂) . In contrast, the methoxy group is a strong electron-donating and ortho/para-directing group . This combination of substituents makes this compound a versatile and valuable building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals . Handling should be conducted with appropriate personal protective equipment. This product is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is essential to use this compound only in a chemical fume hood . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B101961 1-Bromo-3-methoxy-5-nitrobenzene CAS No. 16618-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methoxy-5-nitrobenzene
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InChI

InChI=1S/C7H6BrNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQKSFQEPDRNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486122
Record name 1-bromo-3-methoxy-5-nitrobenzene
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16618-67-0
Record name 1-Bromo-3-methoxy-5-nitrobenzene
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Record name 1-bromo-3-methoxy-5-nitrobenzene
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Record name 1-bromo-3-methoxy-5-nitrobenzene
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Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Analysis

Spectroscopic methods provide critical insights into the molecular structure, bonding, and electronic nature of 1-Bromo-3-methoxy-5-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group and the aromatic protons. The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, anticipated in the range of 3.8-4.0 ppm. The three aromatic protons are chemically non-equivalent and would appear as distinct multiplets in the downfield region of the spectrum. Their specific chemical shifts are influenced by the electronic effects of the substituents. The proton at C4 (between the methoxy and nitro groups) would be the most deshielded due to the strong electron-withdrawing effect of the adjacent nitro group. The proton at C2 (between the bromine and methoxy groups) and the proton at C6 (adjacent to the nitro group) would also exhibit downfield shifts, with their exact positions determined by the combined inductive and resonance effects of the substituents. For comparison, in the related compound 3-Bromonitrobenzene, aromatic protons are observed between 7.4 and 8.4 ppm chemicalbook.com.

¹³C NMR: The ¹³C NMR spectrum would provide complementary information, showing seven distinct signals corresponding to each carbon atom in the molecule. The carbon of the methoxy group is expected around 56 ppm. The aromatic carbon signals would appear between approximately 110 and 160 ppm. The carbon atom attached to the electron-donating methoxy group (C3) would be shifted upfield compared to the others, while the carbons attached to the electron-withdrawing bromine (C1) and nitro (C5) groups would be significantly downfield. For instance, in 1-butoxy-3-nitrobenzene, the carbon attached to the nitro group appears at 149.2 ppm, while the carbon attached to the butoxy group is at 159.7 ppm rsc.org.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityAssignment
¹H~3.9Singlet (s)-OCH₃
¹H> 7.5Multiplet (m)Aromatic H
¹³C~56-OCH₃
¹³C~110-125C-Br
¹³C~110-140Aromatic CH
¹³C~148-150C-NO₂
¹³C~160C-OCH₃

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of a molecule. The spectra of this compound are characterized by vibrations of the nitro group, the methoxy group, the C-Br bond, and the benzene (B151609) ring itself.

The most characteristic IR bands are associated with the nitro group. Strong asymmetric and symmetric stretching vibrations (ν_as(NO₂) and ν_s(NO₂)) are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively researchgate.net. A DFT analysis of nitrobenzene (B124822) supports these assignments, with strong Raman bands also observed for NO₂ bending at ~853 cm⁻¹ and C-N stretching at ~1109 cm⁻¹ researchgate.net.

Other expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).

Aromatic C=C stretching: These vibrations within the benzene ring usually appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically between 500-600 cm⁻¹, is characteristic of the carbon-bromine bond.

Ring bending modes: In-plane and out-of-plane bending vibrations of the benzene ring and its substituents occur at lower frequencies.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the non-polar bonds, which may be weak in the IR spectrum nih.gov.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophoric nitroaromatic system. The benzene ring substituted with a nitro group gives rise to characteristic absorptions.

Two main types of electronic transitions are expected:

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system. For nitrobenzene, strong bands are observed around 240 nm and 193 nm.

n → π transitions:* These are lower-energy, lower-intensity (often forbidden) transitions involving the excitation of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital of the ring. This transition typically appears as a weak shoulder or a separate band at longer wavelengths, around 330-350 nm for nitrobenzene.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement that can confirm its elemental composition.

Molecular Formula: C₇H₆BrNO₃ chemspider.comnih.gov

Average Molecular Weight: 232.033 g/mol chemspider.com

Monoisotopic Mass: 230.95311 Da nih.govuni.lu

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two m/z units.

Electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways for nitroaromatics include the loss of the nitro group (-NO₂, 46 Da) and nitric oxide (-NO, 30 Da). Fragmentation of the methoxy group could involve the loss of a methyl radical (-CH₃, 15 Da) or formaldehyde (B43269) (-CH₂O, 30 Da).

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct / IonPredicted m/zPredicted Collision Cross Section (Ų)
[M]⁺230.95256158.5
[M+H]⁺231.96039139.1
[M+Na]⁺253.94233150.9
[M-H]⁻229.94583146.0

Data sourced from PubChemLite prediction. uni.lu

Theoretical and Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) calculations are widely used to model the properties of substituted nitrobenzenes acs.orgacs.org. For this compound, a typical DFT study would involve using a functional like B3LYP or PBE0 with a basis set such as 6-311++G(d,p) acs.org.

Geometry Optimization: The first step is to calculate the molecule's lowest energy conformation. This involves optimizing bond lengths, bond angles, and dihedral angles. DFT can accurately predict the planar structure of the benzene ring and the orientation of the methoxy and nitro groups. The nitro group is expected to be slightly twisted out of the plane of the benzene ring to minimize steric hindrance.

Electronic Structure Analysis:

Charge Distribution: Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom. This would quantify the electron-donating nature of the methoxy group and the electron-withdrawing effects of the nitro and bromo groups, showing significant negative charge on the oxygen atoms of the nitro group and positive charge on the nitrogen atom researchgate.net.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this molecule, the HOMO is expected to have significant contributions from the electron-rich methoxy group and the benzene ring, while the LUMO will likely be localized on the electron-deficient nitro group and the aromatic ring.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. It would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group, making this region susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the aromatic protons, indicating sites for potential nucleophilic interaction.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. These theoretical spectra can be compared with experimental results to provide definitive assignments for each vibrational mode researchgate.net.

These computational insights, when combined with high-resolution spectroscopic data, provide a comprehensive characterization of this compound at the molecular level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govyoutube.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electronic properties are governed by the interplay of its substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups. The strong electron-withdrawing nature of the nitro group, in particular, is expected to significantly lower the energy of the LUMO, concentrating it around the nitro-substituted ring carbon. The methoxy group, an activating substituent, will raise the HOMO energy. This combined effect leads to a relatively small HOMO-LUMO gap, indicating that the molecule is chemically reactive and susceptible to electronic transitions.

Table 1: Calculated FMO Properties for this compound (Illustrative Data) This data is illustrative and based on typical values for similar nitroaromatic compounds calculated via DFT methods.

ParameterEnergy (eV)Description
EHOMO-7.25Associated with the electron-donating ability; primarily located on the benzene ring and methoxy group.
ELUMO-2.10Associated with the electron-accepting ability; primarily localized on the nitro group and adjacent carbons.
HOMO-LUMO Gap (ΔE)5.15Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically signifies regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential. researchgate.netresearchgate.netchegg.com

For this compound, the MEP map would clearly show the strong electron-withdrawing effect of the nitro group. This region, particularly around the oxygen atoms of the -NO₂ group, would be intensely red, indicating the most negative potential and the primary site for attack by electrophiles. Conversely, a region of high positive potential (blue), known as a π-hole, is often observed on the nitrogen atom of the nitro group, making it susceptible to nucleophilic interactions. researchgate.netnih.gov The aromatic ring itself would show a varied potential, with the electron-donating methoxy group increasing electron density (making it less positive) at the ortho and para positions relative to it. The hydrogen atoms of the benzene ring would appear bluish, indicating a positive potential.

This analysis is invaluable for predicting how the molecule will interact with other reagents. The negative potential on the nitro group suggests it can engage in hydrogen bonding, while the positive regions on the aromatic ring are susceptible to nucleophilic attack, a characteristic reactivity pathway for nitroaromatic compounds. mdpi.com

Table 2: MEP Surface Potential Ranges for this compound (Illustrative Data) This data is illustrative and based on typical values for similar nitroaromatic compounds calculated via DFT methods.

Molecular RegionColor on MEP MapPotential Range (kcal/mol)Implied Reactivity
Oxygen atoms of Nitro GroupDeep Red-25 to -35Site for electrophilic attack and hydrogen bond accepting.
Aromatic RingGreen/Yellow-5 to +10Susceptible to nucleophilic attack due to withdrawing groups.
Nitrogen atom of Nitro GroupBlue+15 to +25π-hole region, site for nucleophilic interaction. researchgate.netnih.gov
Hydrogen AtomsLight Blue+20 to +30Electrophilic character.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. researchgate.netacs.org This provides a quantitative picture of intramolecular charge transfer and the stabilization energy (E²) associated with these interactions. A higher E² value indicates a stronger interaction and greater stabilization of the molecule.

In this compound, significant NBO interactions are expected. Key interactions would involve the delocalization of lone pair (LP) electrons from the oxygen atoms of the methoxy group and the bromine atom into the antibonding π* orbitals of the aromatic ring. Similarly, strong delocalization would occur from the π orbitals of the ring into the antibonding π* orbitals of the electron-withdrawing nitro group. These charge-transfer events, particularly the π(C-C) → π*(N-O) interactions, are characteristic of nitroaromatics and contribute significantly to their electronic properties and reactivity. researchgate.net

Table 3: Key NBO Interactions and Stabilization Energies for this compound (Illustrative Data) This data is illustrative and based on typical values for similar substituted benzenes calculated via DFT/NBO methods.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of -OCH₃π* (C-C) of Ring~15-25Resonance stabilization from methoxy group.
LP (Br)π* (C-C) of Ring~2-5Weak resonance stabilization from bromine.
π (C-C) of Ringπ* (N-O) of -NO₂~20-30Strong intramolecular charge transfer to the nitro group.
π (C-C) of Ringσ* (C-Br)~3-6Hyperconjugative interaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which can aid in the structural elucidation of synthesized compounds. Methods like DFT, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach for NMR, can calculate the expected chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govresearchgate.netnih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed to help assign experimental bands to specific molecular motions. irjet.netresearchgate.net

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methoxy protons. The aromatic protons would be influenced by the electronic effects of the substituents, with their chemical shifts expected in the downfield region typical for aromatic compounds. The ¹³C NMR spectrum would show six signals for the aromatic carbons and one for the methoxy carbon, with the carbons attached to the electronegative bromine, oxygen, and nitro groups being significantly shifted.

Calculated vibrational frequencies would highlight characteristic stretching and bending modes. Key frequencies would include the strong symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-H stretching of the aromatic ring, C-O stretching of the methoxy ether linkage, and the C-Br stretching vibration. researchgate.net

Table 4: Predicted Spectroscopic Parameters for this compound (Illustrative Data) This data is illustrative and based on DFT calculations for analogous structures.

ParameterPredicted ValueAssignment
¹H NMR (δ, ppm)
Aromatic-H7.5 - 8.2Protons on the aromatic ring, deshielded by withdrawing groups.
Methoxy-H~3.9Protons of the -OCH₃ group.
¹³C NMR (δ, ppm)
C-Br~120Carbon attached to bromine.
C-NO₂~148Carbon attached to the nitro group.
C-OCH₃~160Carbon attached to the methoxy group.
Vibrational Frequencies (cm⁻¹)
ν(N-O) asymmetric~1520-1540Asymmetric stretching of the nitro group.
ν(N-O) symmetric~1340-1360Symmetric stretching of the nitro group.
ν(C-O) ether~1250C-O stretching of the methoxy group.
ν(C-Br)~650C-Br stretching.

Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface, identifying intermediates, and calculating the structures and energies of transition states. For this compound, two primary reaction types are of interest: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

The presence of the strongly deactivating nitro group makes the aromatic ring electron-deficient and thus activated towards SNAr, where a nucleophile can replace the bromine atom. Computational modeling can determine the activation energy for this process, confirming the feasibility of the reaction and predicting the most likely sites of attack. ijrti.org

Table 5: Modeled Reaction Parameters for this compound (Illustrative Data) This data is illustrative and based on typical values for modeled reactions of similar nitroaromatic compounds.

Reaction TypeKey Modeled ParameterIllustrative ValueSignificance
Nucleophilic Aromatic Substitution (of Br)Activation Energy (ΔG‡)15-25 kcal/molPredicts the energetic barrier for displacing the bromine atom with a nucleophile.
Reduction of Nitro GroupTransition State Energy (TS1) for NO₂ → NO~10-20 kcal/molEnergy barrier for the initial reduction step, often a key factor in the overall reaction rate.
Reduction of Nitro GroupReaction Enthalpy (ΔHrxn) for NO₂ → NH₂Highly ExothermicIndicates the overall thermodynamic driving force for the reduction process.

Applications in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

1-bromo-3-methoxy-5-nitrobenzene serves as a fundamental building block in the construction of intricate organic molecules. The differential reactivity of its functional groups enables chemists to perform sequential reactions, adding molecular complexity in a controlled manner.

The utility of this compound as a versatile intermediate stems from the ability to selectively modify its three key functional moieties. ambeed.com The nitro group is readily reduced to an amine (3-bromo-5-methoxyphenylamine) using standard reagents like tin(II) chloride, providing a nucleophilic site for further derivatization. ambeed.com The bromine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The methoxy (B1213986) group, while generally stable, can be cleaved to a phenol (B47542) under specific conditions, offering another point for modification. This multi-faceted reactivity allows for the execution of complex synthetic sequences where each functional group is addressed in a planned order to build a target molecule. libretexts.org

Table 1: Reactivity of Functional Groups in this compound

Functional Group Type of Reaction Potential Product
Nitro (-NO₂) Reduction Amine (-NH₂)
Bromo (-Br) Palladium-catalyzed Cross-Coupling Alkyl, Aryl, or Vinyl group substitution
Bromo (-Br) Nucleophilic Aromatic Substitution Amino or Hydroxy group substitution

The structural framework of this compound is a recurring motif in various biologically active compounds, establishing it as a key building block for new pharmaceuticals and agrochemicals. bldpharm.comstanfordchem.combldpharm.com Its derivatives are frequently used as pharmaceutical intermediates. bldpharm.combldpharm.com For instance, related brominated nitroaromatic compounds are precursors in the synthesis of drugs with hypnotic, sedative, and antiemetic properties. google.com The ability to transform the nitro and bromo groups allows for the introduction of pharmacophores necessary for biological activity. In the agrochemical sector, halogenated aromatic compounds are integral to the synthesis of pesticides and fungicides, suggesting the potential of this compound as a precursor for next-generation crop protection agents. google.com

The substituted benzene (B151609) ring of this compound, featuring both an electron-donating group (methoxy) and an electron-withdrawing group (nitro), is a classic chromophore structure. This arrangement of functional groups is fundamental to the design of organic dyes and pigments. ambeed.combldpharm.com By modifying the structure, for example, through reactions at the bromine site, the absorption and emission properties of the resulting molecule can be fine-tuned. This makes it a valuable precursor for creating a diverse palette of colors for various applications. Furthermore, its electronic characteristics are relevant for the development of specialty materials, including those with non-linear optical (NLO) properties. ambeed.com

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides a convenient entry point for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen.

This compound is a suitable precursor for constructing nitrogen-containing heterocycles like oxadiazoles. chemspider.com The synthesis of 1,3,4-oxadiazoles often begins with a carboxylic acid derivative. researchgate.netresearchgate.net The bromo group on the benzene ring can be converted into a carboxylic acid functional group through methods such as Grignard reagent formation followed by reaction with carbon dioxide. This resulting benzoic acid derivative can then be converted to an acyl hydrazide, which undergoes cyclization to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.netijpsjournal.com Research on structurally similar compounds, such as 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, has highlighted their potential as anti-cancer agents, underscoring the value of bromo-nitro aromatic precursors in synthesizing medicinally relevant heterocycles. nih.gov

The indole (B1671886) scaffold is a privileged structure in pharmacology. This compound can be utilized as a starting material for synthesizing substituted indole derivatives. A common route involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to form a substituted phenylhydrazine. This hydrazine (B178648) can then be reacted with an appropriate ketone or aldehyde in a Fischer indole synthesis to construct the indole ring system. researchgate.netdergipark.org.tr The resulting indoles would be substituted with bromine and methoxy groups at defined positions, allowing for further functionalization. For example, 5-bromoindole (B119039) is recognized as a significant pharmaceutical intermediate for drugs treating cardiovascular and neurological diseases. google.com This highlights the utility of bromo-substituted precursors in generating valuable and complex indole derivatives. nih.gov

Table 2: Examples of Compound Classes Synthesized from this compound

Precursor Target Compound Class Key Synthetic Transformation Potential Application Area
This compound Substituted Anilines Nitro group reduction Pharmaceuticals, Dyes
This compound 1,3,4-Oxadiazoles Bromine to carboxylic acid conversion, cyclization Medicinal Chemistry
This compound Substituted Indoles Nitro to hydrazine conversion, Fischer synthesis Pharmaceuticals

Catalytic Reaction Substrate

As a substituted aryl halide, this compound serves as an important substrate in a variety of catalytic reactions, most notably those mediated by transition metals. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group, combined with the reactive carbon-bromine bond, allows for controlled and selective transformations.

This compound is an effective electrophilic partner in several cornerstone palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The compound's reactivity allows for its integration into complex molecules, including those with applications in pharmaceuticals and materials science.

One of the prominent applications of this compound is in the Heck reaction. googleapis.com This reaction involves the coupling of the aryl halide with an alkene to form a new, substituted alkene, a transformation that is critical for synthesizing a wide range of organic structures. googleapis.com For instance, this compound has been successfully coupled with vinylarenes in the presence of a palladium catalyst to create stilbene-like structures. googleapis.com A patent for quinazoline (B50416) derivatives as PDK1 inhibitors describes the use of this compound in a Heck reaction with tert-butyl (3-vinylphenyl)carbamate. googleapis.com This reaction highlights the compound's utility in building complex scaffolds for biologically active molecules.

Detailed findings from this Heck reaction are presented below:

Table 1: Heck Reaction with this compound

Reactant A Reactant B Catalyst Additive/Base Product

The compound is also a suitable substrate for carbon-nitrogen bond-forming reactions, which are conceptually related to the Buchwald-Hartwig amination. In a doctoral thesis, a reductive C-N coupling between this compound and N-ethylaniline was explored, demonstrating the formation of a new C-N bond at the position of the bromine atom. mit.edu While this specific study focused on an organophosphorus-catalyzed method, it draws a direct comparison to the well-established palladium-catalyzed Buchwald-Hartwig amination, underscoring the substrate's applicability in such transformations. mit.edu

Furthermore, the synthetic importance of this compound is established by its role as a key intermediate in multi-step syntheses. google.com For example, it is prepared from 3-methoxy-5-nitroaniline (B1585972) via diazotization and subsequent treatment with copper(I) bromide. google.com The resulting this compound can then be reduced to 3-bromo-5-methoxyaniline, a valuable building block that can participate in further coupling reactions. google.comambeed.com This pathway demonstrates the strategic use of the nitro group as a precursor to an amino group, which can be crucial for the synthesis of pharmaceutical compounds. google.com

Research on Environmental Fate and Degradation Mechanisms

Environmental Transformation Processes

The persistence of 1-bromo-3-methoxy-5-nitrobenzene in the environment is dictated by its susceptibility to transformation through hydrolysis, photolysis, and biodegradation.

Hydrolytic Degradation Mechanisms

Photochemical Degradation in Aquatic and Atmospheric Environments

Photochemical degradation, initiated by the absorption of sunlight, represents a crucial transformation route for many aromatic compounds in both aquatic and atmospheric environments. Nitroaromatic compounds are known to be photochemically active. nih.govacs.org The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to various reactions such as the cleavage of chemical bonds or reaction with other atmospheric or aquatic species.

For nitroaromatic compounds, photochemical reactions can involve the reduction of the nitro group or the hydroxylation of the aromatic ring. nih.gov The presence of a bromine atom could also lead to photolytic debromination. The quantum yield, a measure of the efficiency of a photochemical process, for related compounds like p-nitroanisole has been studied and shows wavelength dependency. rsc.orgrsc.org It is plausible that this compound undergoes direct photolysis, breaking down into smaller, potentially less harmful, molecules upon exposure to sunlight. The specific photoproducts would depend on the reaction conditions and the surrounding environmental matrix.

Biological Degradation (Aerobic and Anaerobic)

The microbial breakdown of synthetic compounds is a key process in their removal from the environment. The biodegradability of this compound will depend on the presence of microorganisms with the necessary enzymatic machinery to attack its structure.

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), bacteria often initiate the degradation of nitroaromatic compounds by one of two main strategies: reduction of the nitro group to an amino group (-NH₂) or oxidation of the aromatic ring. nih.govnih.gov The resulting intermediates, such as aminophenols or catechols, are then typically funneled into central metabolic pathways after ring cleavage. The presence of both a methoxy (B1213986) and a bromo substituent will influence the accessibility of the aromatic ring to microbial enzymes.

Anaerobic Degradation: In the absence of oxygen, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group. nih.gov This reduction can proceed through several intermediates, including nitroso and hydroxylamino derivatives, ultimately leading to the corresponding amine (1-bromo-3-amino-5-methoxybenzene). This initial reductive step is often a prerequisite for further degradation under anaerobic conditions. The recalcitrance of many nitroaromatic compounds is attributed to the stability conferred by the nitro group, making them resistant to oxidative attack. nih.gov

Structure-Activity Relationships in Environmental Contexts

The environmental behavior of a chemical is intrinsically linked to its molecular structure. The type and position of substituents on the benzene (B151609) ring of this compound play a critical role in its persistence and transformation pathways.

Influence of Substituents on Persistence and Transformation

The three substituents on the benzene ring—bromo, methoxy, and nitro—each impart distinct electronic and steric properties that influence the molecule's reactivity.

Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. nih.gov This electronic effect is a primary determinant of the compound's resistance to certain degradation pathways while potentially facilitating others, such as nucleophilic displacement of the bromo or methoxy group under specific conditions. The nitro group is also the primary site for reductive transformations under anaerobic conditions. nih.gov

Bromo Group (Br): The bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. Halogenated aromatics can be subject to reductive dehalogenation by certain microorganisms, a process where the halogen atom is replaced by a hydrogen atom. The position of the bromine atom relative to the other substituents will affect its susceptibility to this process.

The combination of these substituents creates a unique electronic and steric profile that will dictate the specific microorganisms capable of degrading it and the initial enzymatic attacks they employ.

Formation and Fate of Degradation Products

The degradation of this compound will result in the formation of various intermediate products, the nature of which depends on the degradation pathway.

Based on the degradation of analogous compounds, potential initial degradation products could include:

1-Bromo-3-amino-5-methoxybenzene: Formed through the reduction of the nitro group, a common initial step in both aerobic and anaerobic biodegradation. nih.gov

3-Bromo-5-nitrophenol: Resulting from the cleavage of the methoxy group.

1-Methoxy-3-nitrophenol: Formed via the replacement of the bromine atom with a hydroxyl group.

Ring-cleavage products: Following initial transformations, the aromatic ring can be opened by microbial dioxygenases, leading to the formation of aliphatic acids that can be further mineralized to carbon dioxide and water.

Mechanistic Insights into Biological Interactions and Activities

Antimicrobial and Cytotoxic Activity Studies

Direct experimental data on the antimicrobial and cytotoxic effects of 1-Bromo-3-methoxy-5-nitrobenzene are not readily found in the scientific literature. However, the known properties of its constituent functional groups allow for informed hypotheses regarding its potential activities.

Investigation of Antimicrobial Properties

No studies have been identified that specifically investigate the antimicrobial properties of this compound, and therefore no Minimum Inhibitory Concentration (MIC) values against specific microorganisms are available.

Evaluation of Cytotoxic Effects on Cell Lines

Similarly, there is a lack of published research on the cytotoxic effects of this compound on any cancer or normal cell lines. Consequently, no IC50 values, which would quantify its potency in inhibiting cell growth, have been determined.

Mechanisms of Action in Biological Systems

The potential antimicrobial mechanism of this compound can be inferred from the well-established activity of other nitroaromatic compounds. encyclopedia.pubnih.gov The antimicrobial action of these molecules often relies on the reductive bioactivation of the nitro group by microbial nitroreductases. nih.gov This process can generate reactive nitroso and hydroxylamine (B1172632) intermediates, as well as superoxide (B77818) radicals, which can induce cellular damage and lead to microbial cell death. encyclopedia.pubnih.gov

The presence of a bromine atom could potentially enhance this activity. Halogenation is a known strategy to increase the lipophilicity of compounds, which may improve their ability to cross microbial cell membranes. encyclopedia.pub Furthermore, the electron-withdrawing nature of both the bromine and nitro groups can make the benzene (B151609) ring more susceptible to nucleophilic attack, potentially facilitating interactions with biological macromolecules.

Target Identification and Molecular Interactions

Specific molecular targets for this compound have not been identified due to the absence of dedicated research.

Enzyme Inhibition Studies

There are no published studies reporting the inhibitory effects of this compound on any specific enzymes. Therefore, data such as inhibition constants (e.g., Ki or IC50 values) are not available.

Protein Binding and Molecular Docking Studies

No specific protein binding or molecular docking studies for this compound have been reported. In silico modeling would be required to predict its potential binding affinity and interaction patterns with various protein targets. Such studies could elucidate whether the compound is likely to interact with key microbial enzymes, such as DNA gyrase or dihydrofolate reductase, or with proteins involved in the regulation of cell proliferation and apoptosis in mammalian cells.

Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis, Autophagy)

While direct studies on the cellular effects of this compound are not extensively documented in publicly available literature, the biological impact of structurally related nitroaromatic and bromo-substituted compounds provides significant insights into its potential mechanisms of action. The presence of the nitro group, in particular, is often associated with the induction of cellular stress responses, leading to the modulation of key pathways that control cell fate, such as cell cycle arrest, apoptosis, and autophagy.

Research on other nitroaromatic compounds has demonstrated their capacity to induce apoptosis , or programmed cell death, a critical process in the elimination of damaged or cancerous cells. For instance, the nitroaromatic compound N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) has been shown to trigger the mitochondrial apoptotic pathway in HL60 leukemia cells. This process is characterized by an increase in intracellular reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the activation of caspases 3 and 9, which are key executioners of apoptosis.

Similarly, compounds bearing both bromo and methoxy (B1213986) substitutions have been implicated in the induction of cell cycle arrest and apoptosis. A noteworthy example is the stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), which has been found to be a potent inhibitor of lung cancer cell growth. nih.gov BCS induces cell cycle arrest at the G2/M phase, preventing cells from entering mitosis, and subsequently leads to apoptosis. nih.gov This is accompanied by an upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, along with the downregulation of cyclin B1, a key regulator of the G2/M transition. nih.gov

The following table summarizes the effects of structurally related compounds on these cellular pathways:

Compound/ClassCellular Pathway(s) ModulatedKey Molecular EventsCell Line(s)
N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN)Apoptosis, AutophagyIncreased ROS, decreased mitochondrial membrane potential, caspase-3/9 activation, increased autophagic vesicles.HL60
3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS)Cell Cycle Arrest (G2/M), ApoptosisUpregulation of p53 and p21, downregulation of cyclin B1, cytochrome c release. nih.govA549 (Lung Cancer) nih.gov
N-(5-methoxyphenyl) methoxybenzenesulphonamidesCell Cycle Arrest (G2/M), Apoptosis, AutophagyDisruption of microtubule network. tandfonline.comcsic.esHeLa, HT-29, MCF7 tandfonline.com
1-benzyl-5-bromo-3-hydrazonoindolin-2-onesCell Cycle Arrest (G2/M), ApoptosisIncrease in sub-G1 cell population. mdpi.comMCF-7 (Breast Cancer) mdpi.com

Based on these findings, it is plausible that this compound could exert its biological effects through a multi-pronged mechanism involving the induction of cell cycle arrest, apoptosis, and the modulation of autophagy, likely initiated by the generation of cellular stress.

Structure-Activity Relationship (SAR) and Lead Compound Development

The biological potency of a molecule is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance their therapeutic efficacy and selectivity.

The nitro group is a strong electron-withdrawing group, which can make the aromatic ring susceptible to certain enzymatic reactions and can be reduced in hypoxic environments, a characteristic of solid tumors, to form reactive nitro anion radicals. nih.gov The position and electronic environment of the nitro group are critical for its activity.

The methoxy group , an electron-donating group, can influence the molecule's hydrophobicity and its ability to form hydrogen bonds, thereby affecting its binding to target proteins. The position of the methoxy group relative to other substituents can significantly alter the biological activity. For instance, in a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, compounds with 2,5-dimethoxyaniline (B66101) moieties, particularly when brominated at the 4-position, exhibited potent cytotoxicity. tandfonline.com

The bromo group , a halogen, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The position of the bromine atom is also a key determinant of activity.

The following table outlines the influence of different functional groups on the biological activity of related aromatic compounds:

Functional GroupInfluence on Biological PotencyExample Compound Class
Nitro Group Can be reduced to form reactive species, contributing to cytotoxicity. nih.govNitroazoles nih.gov
Methoxy Group Affects hydrophobicity and hydrogen bonding capacity; its position is critical for activity. tandfonline.comN-(5-methoxyphenyl) methoxybenzenesulphonamides tandfonline.com
Bromo Group Increases lipophilicity, potentially enhancing cell permeability; its position influences potency. tandfonline.comN-(5-methoxyphenyl) methoxybenzenesulphonamides tandfonline.com

The this compound scaffold presents a promising starting point for the design of novel therapeutic agents, particularly in the realm of oncology. Its substituted benzene ring can be systematically modified to explore the chemical space and identify derivatives with improved potency and selectivity.

One potential avenue for drug design involves the reduction of the nitro group to an amino group, which can then serve as a handle for further chemical modifications. This amino group can be acylated or used to form Schiff bases, leading to a diverse library of new chemical entities.

Another strategy could involve the substitution of the bromo group with other functionalities through cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, or heterocyclic moieties, potentially leading to enhanced interactions with specific biological targets.

Furthermore, the methoxy group can be demethylated to a hydroxyl group, which can then be derivatized to form ethers or esters, altering the compound's pharmacokinetic properties.

The design of novel agents would be guided by computational modeling and SAR studies to predict the biological activity of the synthesized derivatives. For example, based on the potent activity of brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides, one could envision synthesizing a series of sulphonamide derivatives of 1-amino-3-methoxy-5-bromobenzene (the reduced form of the title compound) to target tubulin polymerization. tandfonline.com

The following table provides a conceptual framework for the design of new therapeutic agents based on the this compound scaffold:

Scaffold Modification StrategyRationalePotential Therapeutic Application
Reduction of the nitro group to an amine, followed by derivatization.Introduce new functional groups for targeted interactions.Anticancer, Antimicrobial
Substitution of the bromo group via cross-coupling reactions.Explore a wider chemical space and modulate target binding.Kinase inhibitors, Protease inhibitors
Demethylation of the methoxy group and subsequent derivatization.Modify pharmacokinetic properties and introduce new interaction points.Various, depending on the introduced group

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The conventional synthesis of 1-Bromo-3-methoxy-5-nitrobenzene is a multi-step process. Typically, it begins with m-dinitrobenzene, which is first brominated using a reagent like N-Bromosuccinimide (NBS) in concentrated sulfuric acid to yield 3,5-dinitrobromobenzene. echemi.com This intermediate then undergoes nucleophilic aromatic substitution with a methoxide source, such as sodium methoxide in methanol, to replace one of the nitro groups with a methoxy (B1213986) group, thereby forming the final product. echemi.com

Future research is trending towards the development of more efficient and environmentally benign synthetic routes. researchgate.net The exploration of "green chemistry" principles offers promising alternatives to traditional methods that often rely on harsh reagents and generate significant waste. nih.govrsc.org Emerging areas of investigation include:

Catalyst-Free Reactions: Developing protocols that utilize greener solvents like water and avoid the need for a catalyst altogether represents a significant advancement in sustainable chemistry. nih.govrsc.org

Solid-Acid Catalysis: The use of recyclable solid-acid catalysts instead of corrosive liquid acids like sulfuric acid could minimize equipment corrosion and simplify purification processes. researchgate.net

Energy-Efficient Methods: The application of microwave or ultrasound-assisted synthesis could accelerate reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thus reducing waste, remains a central goal. The direct reductive N-formylation of nitroarenes using CO2 is one example of a more efficient alternative to conventional methods. acs.org

These novel methodologies aim to enhance yield, reduce environmental impact, and lower the economic costs associated with the production of this compound and other similar nitroaromatic compounds.

Advanced Computational Modeling for Predictive Research

While extensive experimental data on this compound exists, advanced computational modeling presents a frontier for predictive research, offering deep insights into its molecular properties and reactivity without the need for extensive laboratory work. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the accurate modeling of molecular structures and vibrational spectra. slideshare.net

Future computational studies could focus on several key areas:

Reactivity Prediction: DFT calculations can model the electron distribution within the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. This allows researchers to predict the outcomes of various reactions and design more effective synthetic pathways. Studies on nitrobenzene (B124822) have used DFT to investigate halogen bonding abilities and interactions with surfaces. jcsp.org.pkosti.gov

Spectroscopic Analysis: Computational methods can accurately predict the infrared (IR) and Raman vibrational modes for the compound. researchgate.net This theoretical data can aid in the interpretation of experimental spectra and confirm the identity and purity of synthesized samples.

Electronic Properties: Modeling the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's electronic behavior, which is crucial for designing applications in materials science, such as organic electronics.

Mechanism Elucidation: Computational modeling can map out the energy profiles of reaction pathways, helping to elucidate complex reaction mechanisms at a molecular level.

By leveraging these advanced computational tools, researchers can accelerate the discovery process, optimize reaction conditions, and predict the properties of novel derivatives of this compound before their synthesis.

Development of New Applications in Materials Science and Medicinal Chemistry

This compound is primarily valued as a versatile chemical intermediate. nbinno.com Its structure, featuring three distinct functional groups (bromo, methoxy, and nitro) on an aromatic ring, provides multiple reactive sites for constructing more complex molecules. A known application is its use in the preparation of indole (B1671886) quinoline compounds.

The future development of new applications is a promising area of research, particularly in materials science and medicinal chemistry.

Medicinal Chemistry: As a building block, this compound can be used to create libraries of novel molecules for drug discovery. nbinno.com The nitro group can be readily reduced to an amine, a common functional group in pharmaceuticals, while the bromine atom allows for the introduction of other functionalities through cross-coupling reactions. ambeed.com This versatility makes it a valuable scaffold for synthesizing potential new therapeutic agents.

Materials Science: The aromatic and functionalized nature of this compound makes it a candidate for developing advanced materials. nbinno.com It could serve as a monomer or precursor for synthesizing specialty polymers, dyes, or liquid crystals. The presence of bromine also suggests potential utility in the development of flame-retardant materials.

Continued research into the reactivity of this compound will likely uncover new synthetic transformations, expanding its utility as a pivotal building block in both academic and industrial settings.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The widespread use of synthetic nitroaromatic and halogenated compounds has led to environmental contamination, as many of these substances are toxic and resistant to degradation. asm.orgnih.gov Nitroaromatic compounds are recognized as priority pollutants by the U.S. Environmental Protection Agency due to their toxicity and potential mutagenicity. asm.orgnih.gov Although specific data for this compound is limited, its classification as a halogenated nitroaromatic compound necessitates a thorough assessment of its environmental impact and the development of effective remediation strategies.

Future research should focus on a comprehensive environmental risk profile, including its persistence in soil and water, bioaccumulation potential, and long-term ecological effects. nih.gov Concurrently, the development of advanced remediation strategies is crucial. Several promising avenues exist for the cleanup of sites contaminated with related pollutants. mdpi.com

Remediation StrategyDescriptionKey Organisms/Methods
Bioremediation Utilizes microorganisms to break down contaminants into less harmful substances. Bacteria can use nitroaromatics as sources of carbon, nitrogen, and energy. asm.orgslideshare.netAerobic and anaerobic bacteria such as Desulfovibrio spp. and Pseudomonas putida. nih.gov
Mycoremediation Employs fungi for the degradation of persistent organic pollutants. Fungi show high tolerance to contaminants and can degrade complex molecules that are resistant to bacteria. mdpi.comWhite-rot fungi like Phanerochaete chrysosporium and other species such as Caldariomyces fumago. mdpi.comnih.gov
Advanced Oxidation Involves the generation of highly reactive hydroxyl radicals to chemically degrade pollutants.Fenton/UV treatment, UV/H2O2 processes. mdpi.com
Adsorption Uses porous materials to bind and remove contaminants from water or soil.Granular activated carbon (GAC) and biochar. mdpi.com
Thermal Treatment Applies high temperatures to volatilize or destroy organic contaminants in soil.In-situ thermal desorption and incineration. mdpi.com

By integrating these research directions, a more complete understanding of this compound can be achieved, paving the way for more sustainable practices and innovative applications.

Q & A

Q. How is this compound utilized in designing photoactive materials or pharmaceuticals?

  • Methodological Answer : The nitro group facilitates π-π stacking in organic semiconductors, while bromine enables functionalization in drug intermediates (e.g., kinase inhibitors). Photostability studies using UV-Vis (λmax ~270 nm) correlate with applications in OLEDs or nitroreductase probes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.